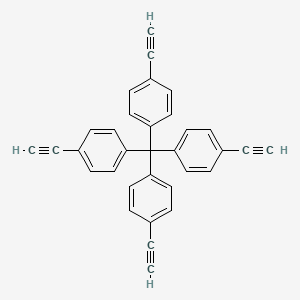

Tetrakis(4-ethynylphenyl)methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-[tris(4-ethynylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUCYLISNORQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of tetrakis(4-ethynylphenyl)methane from tetrakis(4-bromophenyl)methane"

An In-depth Technical Guide to the Synthesis of Tetrakis(4-ethynylphenyl)methane from Tetrakis(4-bromophenyl)methane

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal building block in materials science, starting from tetrakis(4-bromophenyl)methane. The core of this transformation is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This document delves into the underlying synthetic strategy, the intricacies of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. It is intended for researchers and professionals in chemistry and materials science who require a deep, practical understanding of this synthesis for applications in areas such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and advanced polymer development.[1][2][3]

Introduction: The Significance of a Tetrahedral Core

This compound is a highly symmetrical, tetra-functionalized molecule featuring a central tetrahedral carbon atom.[4] This unique three-dimensional geometry, combined with the reactive terminal alkyne groups at the periphery, makes it an invaluable building block (or "linker") for the construction of complex, porous, and highly ordered materials.[1][2] Its rigid structure and defined vectoral orientation of reactive sites are critical for creating materials with precisely engineered porosity and high surface areas, which are essential for applications in gas storage, catalysis, and chemical sensing.[1]

The most common and efficient synthetic route to this important compound starts from the readily available tetrakis(4-bromophenyl)methane.[5][6][7] The transformation hinges on the Sonogashira cross-coupling reaction to replace the four bromine atoms with ethynyl groups.[8]

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful tool in organic synthesis that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[11]

Core Components of the Reaction

-

Aryl Halide: Tetrakis(4-bromophenyl)methane serves as the tetra-functional aryl halide. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[12] Aryl bromides offer a good balance of reactivity and stability, making them a common choice for these types of syntheses.

-

Alkyne Source: While acetylene gas could be used, it is highly flammable and difficult to handle. A more practical and safer approach involves using a protected alkyne source, such as trimethylsilylacetylene (TMSA) . The bulky trimethylsilyl (TMS) group prevents the hazardous dimerization of the alkyne (Glaser coupling) and is easily removed in a subsequent step under mild basic conditions.[13]

-

Catalyst System:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] is used, which is reduced in situ to the active Pd(0) state.[9][12]

-

Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used to increase the reaction rate under mild conditions.[9] It activates the alkyne, facilitating the key transmetalation step.[14]

-

-

Base and Solvent: An amine base, such as triethylamine (TEA) or diethylamine, serves a dual purpose. It acts as the solvent for the reaction and neutralizes the hydrogen halide (HBr) that is formed as a byproduct.[9]

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: the initial coupling reaction followed by the removal of the protecting groups.

Caption: High-level workflow for the synthesis.

The Catalytic Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] While the exact mechanism is complex and can vary with conditions, the generally accepted pathway provides a strong framework for understanding the reaction.[12]

-

The Palladium Cycle: This is the primary cross-coupling cycle.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide (Cu-C≡CR), formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide. This is considered the rate-determining step.[12]

-

Reductive Elimination: The Pd(II) complex eliminates the final product (Ar-C≡CR) and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.

-

-

The Copper Cycle: This cycle serves to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[14]

-

Deprotonation: The amine base removes the now-acidic proton to form a copper acetylide species.

-

Transmetalation: This copper acetylide is the key intermediate that transfers the alkyne group to the palladium center.

-

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example based on established procedures. Researchers must conduct their own risk assessments and optimizations. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.

Part A: Sonogashira Coupling of Tetrakis(4-bromophenyl)methane with TMSA

-

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrakis(4-bromophenyl)methane (1.0 eq).

-

Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq per Br) and copper(I) iodide (CuI, 0.10 eq per Br).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Base: Add anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF) (e.g., a 2:1 v/v ratio) via cannula to dissolve the solids.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.5 eq per Br) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected product, tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane.

Part B: Deprotection of the TMS Group

-

Setup: Dissolve the crude product from Part A in a mixture of THF and methanol (e.g., 3:1 v/v).

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq per TMS group) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding deionized water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or DCM. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford pure this compound as a light yellow or orange powder.

Data and Characterization

Table 1: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | Tetrakis(4-bromophenyl)methane | Commercially available, stable precursor. |

| Alkyne | Trimethylsilylacetylene | Safe acetylene surrogate; prevents homocoupling. |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ (5 mol% / Br) | Efficient and common precatalyst for Sonogashira reactions.[12] |

| Cu Co-catalyst | CuI (10 mol% / Br) | Accelerates the reaction, allowing for milder conditions.[9] |

| Base/Solvent | TEA/THF | TEA neutralizes HBr byproduct; THF aids solubility. |

| Temperature | 60-70 °C | Provides sufficient thermal energy without significant catalyst decomposition. |

| Deprotection Agent | K₂CO₃ in MeOH/THF | Mild conditions for selective cleavage of the Si-C bond.[13] |

| Typical Yield | 70-90% (over two steps) | Varies with scale and purification efficiency. |

Characterization of this compound

-

¹H NMR (CDCl₃): Expect a singlet for the terminal alkyne proton (≡C-H) around δ 3.1 ppm. Aromatic protons will appear as two doublets in the δ 7.2-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (CDCl₃): Key signals include the quaternary central carbon, two signals for the alkyne carbons (C≡C-H), and signals for the aromatic carbons.

-

FT-IR (KBr): A sharp, characteristic absorption band around 3300 cm⁻¹ for the terminal alkyne C-H stretch and another band around 2100 cm⁻¹ for the C≡C stretch.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₃₃H₂₀ (M.W. = 416.52 g/mol ).

Conclusion

The synthesis of this compound from tetrakis(4-bromophenyl)methane via a Sonogashira cross-coupling reaction is a reliable and high-yielding process. The strategic use of a protected alkyne like trimethylsilylacetylene simplifies handling and minimizes side reactions. A thorough understanding of the reaction mechanism, careful control of the reaction conditions under an inert atmosphere, and rigorous purification are paramount to obtaining a high-purity product. The resulting tetrahedral building block is a cornerstone for the bottom-up synthesis of advanced functional materials with tailored properties for a wide range of scientific and technological applications.

References

- Sonogashira coupling - Wikipedia.

- Sonogashira Coupling - Organic Chemistry Portal.

- Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson.

- Sonogashira Coupling Reaction Mechanism - YouTube.

- Sonogashira Coupling - Chemistry LibreTexts.

- Exploring the Potential of Ethynylphenyl Compounds: Focus on Tetrakis(4-ethynylphenyl)ethane - NINGBO INNO PHARMCHEM CO.,LTD.

- General procedure for Sonogashira coupling reaction - Intern

- Synthesis of tetrakis(4-bromophenyl)methane (TBPM, 6) - The Royal Society of Chemistry.

- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - ACS Public

- Sonogashira Coupling - SynArchive.

- Synthetic pathway towards tetrahedraphene 1 starting

- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIV

- Tetrakis(4-ethynylphenyl)

- Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized... - The Royal Society of Chemistry.

- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction - ResearchG

- Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices - ResearchG

- Crystal structure of tetrakis(4-ethynylphenyl)

- This compound - Tokyo Chemical Industry Co., Ltd.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. zaguan.unizar.es [zaguan.unizar.es]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. synarchive.com [synarchive.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

A Technical Guide to the Solubility of Tetrakis(4-ethynylphenyl)methane in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tetrakis(4-ethynylphenyl)methane, a critical tetrahedral building block in advanced materials science. The document is intended for researchers, chemists, and drug development professionals who utilize this molecule in the synthesis of porous organic polymers, metal-organic frameworks (MOFs), and other three-dimensional covalent organic frameworks (COFs). This guide synthesizes theoretical principles governing its solubility, presents known qualitative data, and provides a detailed, field-proven experimental protocol for determining quantitative solubility. Safety and handling protocols are also outlined to ensure safe laboratory practice.

Introduction to this compound

This compound (CAS: 177991-01-4; Molecular Formula: C₃₃H₂₀) is a highly symmetrical, rigid molecule featuring a central tetrahedral carbon atom bonded to four ethynylphenyl arms.[1][2] This unique three-dimensional architecture makes it a valuable and versatile linker molecule for constructing complex supramolecular structures and porous materials.[3][4][5] Its terminal alkyne groups are particularly amenable to a variety of coupling reactions, such as click chemistry, which allows for the precise assembly of intricate networks.[5]

Understanding the solubility of this compound is paramount for its application. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling polymerization kinetics, and enabling effective post-synthesis purification processes like recrystallization. This guide aims to provide the foundational knowledge required to make informed decisions regarding solvent systems for this compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6][7] The molecular structure of this compound dictates its solubility behavior.

2.1 Molecular Structure and Polarity

-

Symmetry and Nonpolarity: The molecule possesses a perfectly tetrahedral geometry, resulting in a symmetrical distribution of electron density. This symmetry cancels out individual bond dipoles, rendering the overall molecule nonpolar.

-

Absence of Hydrogen Bonding: There are no hydrogen bond donor or acceptor sites on the molecule.[1]

-

Hydrophobicity: Computational models predict a high octanol-water partition coefficient (XLogP3) of 8.0, indicating significant hydrophobicity and a strong preference for nonpolar, lipophilic environments over aqueous media.[1]

-

Polar Surface Area: The molecule has a topological polar surface area (TPSA) of 0 Ų, further confirming its nonpolar character.[1]

Based on these structural features, this compound is predicted to be most soluble in nonpolar or weakly polar aprotic organic solvents that can interact favorably with its large, aromatic phenyl rings through van der Waals forces. Conversely, it is expected to have negligible solubility in highly polar, protic solvents like water or methanol, with which it cannot form strong intermolecular interactions.

Known Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, a qualitative profile can be assembled from vendor datasheets and its use in published synthetic procedures.

| Solvent | Solvent Type | Known Solubility | Citation |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [1] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Inferred |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [8] |

| Water (H₂O) | Polar Protic | Insoluble | [1] |

Note: Solubility in chloroform is inferred from its similarity to DCM. Solubility in DMF is inferred from its common use as a solvent for the synthesis of porous organic polymers using this building block.[8]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, determining the quantitative solubility is essential. The equilibrium shake-flask method is a reliable and widely adopted technique for this purpose.[7] This protocol provides a self-validating workflow to ensure accurate and reproducible results.

4.1 Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated supernatant is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

4.2 Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into several glass vials. The excess is critical to ensure that saturation is achieved.

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). Causality: This extended agitation ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.

-

-

Phase Separation:

-

Allow the vials to rest in the incubator for at least 2 hours to let the undissolved solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid. Causality: Centrifugation is a crucial step to efficiently separate the bulk of the undissolved solid from the saturated solution.

-

Carefully draw the supernatant using a syringe and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE). Trustworthiness: Filtration is a self-validating step that removes any remaining micro-particulates, ensuring that only the dissolved compound is analyzed.

-

-

Quantification (via HPLC):

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., THF).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations via serial dilution of the stock solution.

-

Analyze the standards by HPLC to establish the relationship between concentration and peak area.

-

Dilute the filtered, saturated sample with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors.

-

Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.

-

4.3 Visualization of Experimental Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Identification:

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid formation and accumulation of dust.[9] Use non-sparking tools and prevent electrostatic discharge.[9] Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from oxidizing agents and sources of ignition.

-

Conclusion

This compound is a nonpolar, hydrophobic molecule with established solubility in common aprotic organic solvents like THF and DCM, and insolubility in polar protic solvents such as water. While comprehensive quantitative data is scarce, this guide provides the theoretical framework to predict solubility behavior and a robust experimental protocol for its precise determination. By applying the principles and methods outlined herein, researchers can confidently select appropriate solvent systems to advance their work in materials synthesis and development.

References

- PubChem. This compound | C33H20 | CID 12157742. [Link]

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- University of Technology.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Royal Society of Chemistry.

- J&K Scientific. This compound, 97% | 177991-01-4. [Link]

Sources

- 1. This compound (177991-01-4) for sale [vulcanchem.com]

- 2. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 177991-01-4 | TCI AMERICA [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.ws [chem.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

"spectroscopic characterization of tetrakis(4-ethynylphenyl)methane"

An In-depth Technical Guide to the Spectroscopic Characterization of Tetrakis(4-ethynylphenyl)methane

Abstract

This compound stands as a cornerstone molecular building block in contemporary materials science. Its unique three-dimensional, tetrahedral architecture, combined with the reactive terminal alkyne functionalities, makes it an invaluable precursor for the synthesis of complex supramolecular structures, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] The precise structural integrity and purity of this molecule are paramount to the predictable and controlled assembly of these advanced materials. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of this compound, grounded in field-proven insights and methodologies. We will explore not just the "how" but the critical "why" behind each analytical choice, establishing a self-validating system for researchers and developers.

The Molecular Blueprint: Structure and Significance

At its core, this compound, with the chemical formula C₃₃H₂₀ and a molecular weight of approximately 416.51 g/mol , possesses a highly symmetrical structure.[3][4][5] A central sp³-hybridized carbon atom serves as a tetrahedral anchor for four identical 4-ethynylphenyl arms. This arrangement prevents dense packing in the solid state, a crucial feature for creating porous materials. The terminal ethynyl groups are versatile chemical handles, readily participating in a variety of coupling reactions, such as Sonogashira coupling and 'click' chemistry, to extend the molecular framework in three dimensions.

Molecular Structure of this compound

Caption: A streamlined workflow for NMR-based structural validation.

Vibrational Spectroscopy: Probing Functional Groups

Expertise & Experience: Vibrational spectroscopy (Infrared and Raman) acts as a crucial complementary technique to NMR. It specifically targets the functional groups within the molecule. For this compound, its primary diagnostic value is the unambiguous identification of the terminal alkyne moiety (-C≡CH), which is the molecule's key reactive site.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation & Trustworthiness: The FT-IR spectrum provides a characteristic fingerprint. The most critical peaks for validation are:

-

≡C-H Stretch: A sharp and strong absorption band around 3300 cm⁻¹ . The presence of this peak is definitive proof of a terminal alkyne.

-

-C≡C- Stretch: A weaker absorption in the 2100-2200 cm⁻¹ region.

-

sp² C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): A series of absorptions in the 1600-1450 cm⁻¹ range.

The presence and sharpness of the ≡C-H stretch at ~3300 cm⁻¹ is the key self-validating feature of the IR spectrum.

Raman Spectroscopy

Raman spectroscopy is an inelastic scattering technique that provides information on vibrational modes that are often weak or silent in IR.

Data Interpretation & Trustworthiness: Raman spectroscopy is particularly sensitive to symmetric vibrations that induce a significant change in polarizability. Therefore, the -C≡C- stretch , which is often weak in the IR spectrum, will typically produce a very strong and sharp signal in the Raman spectrum. This strong signal provides orthogonal validation for the presence of the alkyne functionality, reinforcing the FT-IR data.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| Terminal Alkyne ≡C-H Stretch | ~3300 | FT-IR | Strong, Sharp |

| Aromatic C-H Stretch | 3100-3000 | FT-IR | Medium |

| Alkyne -C≡C- Stretch | 2150-2100 | FT-IR | Weak to Medium |

| Raman | Very Strong |

| Aromatic C=C Stretch | 1610-1450 | FT-IR / Raman | Medium to Strong |

Mass Spectrometry: The Molecular Weight Verdict

Expertise & Experience: After confirming the molecular framework and functional groups, mass spectrometry (MS) provides the final, unequivocal piece of the puzzle: the molecular weight and elemental formula. This technique weighs the molecule with extremely high precision.

Experimental Protocol:

-

Technique Selection: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique is essential. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal.

-

Analysis: The instrument (e.g., a Time-of-Flight or Orbitrap analyzer) measures the mass-to-charge ratio (m/z) of the resulting ions.

Data Interpretation & Trustworthiness: The primary goal is to identify the molecular ion.

-

Expected Ion: The spectrum should show a prominent peak corresponding to the molecular ion [M]⁺, or common adducts such as [M+H]⁺ or [M+Na]⁺.

-

Mass Confirmation: The measured m/z value must match the calculated exact mass of C₃₃H₂₀ (416.1565 Da). [6]* Isotopic Pattern: The observed isotopic distribution pattern for the molecular ion peak must match the theoretical pattern calculated for a C₃₃H₂₀ formula.

The power of HRMS is its precision. Confirming the mass to within 5 parts per million (ppm) of the theoretical value provides absolute confidence in the elemental composition, effectively ruling out other potential molecular formulas.

UV-Visible Spectroscopy: Mapping the Electronic Landscape

Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the π-conjugated system of the molecule. While not as structurally definitive as NMR or MS, it provides a valuable electronic fingerprint that is highly sensitive to the extent of conjugation and the overall molecular environment. It is an excellent tool for quality control and for studying how the molecule interacts with other species.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Acquisition: Record the absorption spectrum, typically from 200 to 800 nm.

Data Interpretation & Trustworthiness: The spectrum is expected to be dominated by π→π* transitions associated with the ethynylphenyl arms. One would expect to see strong absorption bands in the UV region, characteristic of this chromophore. [7]While the exact λmax values can be solvent-dependent, the overall shape and position of the absorption bands serve as a consistent fingerprint for the material. Batch-to-batch consistency of the UV-Vis spectrum is a reliable indicator of consistent purity and electronic structure.

Conclusion: A Triad of Unambiguous Validation

The comprehensive characterization of this compound is not achieved by a single technique, but by the synergistic and self-validating interplay of multiple spectroscopic methods.

-

NMR Spectroscopy definitively establishes the C-H framework and confirms the molecule's high symmetry.

-

Vibrational Spectroscopy (FT-IR and Raman) provides unambiguous proof of the critical terminal alkyne functional groups.

-

High-Resolution Mass Spectrometry delivers the final verdict on the molecular weight and elemental formula.

Together, these techniques form a robust analytical workflow that ensures the identity, purity, and structural integrity of this vital molecular building block, empowering researchers to construct next-generation materials with confidence and precision.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). TETRAKIS-[4-(PYRIDYL-2'-YL-ETHYNYL)-PHENYL]-METHANE.

- ResearchGate. (2016). Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer.

- ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.

- ResearchGate. (n.d.). (a,b) FT-IR spectra of tetrakis (4-ethylphenyl) methane, MI complex....

- Dipòsit Digital de Documents de la UAB. (2022). SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).

- Royal Society of Chemistry. (2014). Supplementary Information.

- PubChemLite. (n.d.). This compound (C33H20).

- Figshare. (2022). 1H NMR,13C NMR and HRMS date of Tetraphenylmethane and Tetrakis(4-bromophenyl)methane.

- Trends in Applied Sciences Research. (2011). UV–Vis and AFM Study of Tetrakis (4-sulfonatophenyl) Nano-Porphyrin Aggregation.

- ResearchGate. (n.d.). Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices.

- ResearchGate. (n.d.). UV-visible absorption spectra of TPP, TPP(CN)4, and TPP(OMe)4 in CH2Cl2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (177991-01-4) for sale [vulcanchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 177991-01-4 [m.chemicalbook.com]

- 6. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tetrakis(4-ethynylphenyl)methane: A Tetrahedral Linker for Advanced Three-Dimensional Frameworks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-ethynylphenyl)methane (TEPM) is a highly symmetrical and rigid organic molecule architecturally defined by a central tetrahedral carbon atom. This unique, three-dimensional geometry, combined with its four reactive ethynyl termini, establishes TEPM as a premier building block—or "linker"—for the rational design of advanced porous materials. Its pre-organized, non-planar structure is instrumental in directing the formation of complex, crystalline networks such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This guide provides a comprehensive technical overview of the geometry, properties, synthesis, and applications of TEPM, with a particular focus on its role in creating functional materials for scientific research and its emerging potential in sophisticated drug delivery systems.

The Architectural Significance of Tetrahedral Linkers

In the field of supramolecular chemistry and materials science, the geometry of molecular components is paramount. It dictates the topology, porosity, and ultimate function of the resulting bulk material. While linear and trigonal planar linkers are foundational for creating 1D chains and 2D sheets, the construction of robust, three-dimensional frameworks necessitates linkers with inherent 3D geometry.

The ideal tetrahedral geometry, exemplified by methane with bond angles of approximately 109.5°, provides a perfect scaffold for building isotropic, non-interpenetrated networks. This compound translates this fundamental geometry to a larger, more functional scale. Its rigid phenyl arms project the reactive ethynyl groups into the vertices of a tetrahedron, creating a well-defined, predictable building block for polymerization and coordination reactions. This structural rigidity and pre-organization are critical for achieving long-range order and forming crystalline, porous materials with high surface areas.

Molecular Properties and Structural Elucidation

The physical and chemical properties of TEPM are a direct consequence of its unique molecular architecture. Its high melting point and thermal resilience are indicative of a stable, symmetrical structure, while its solubility in common organic solvents facilitates its use in solution-phase synthesis.[1]

Physicochemical Properties

A summary of the key identifying and physical properties of TEPM is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₀ | [1][2][3] |

| Molecular Weight | ~416.51 g/mol | [1][2][3] |

| CAS Number | 177991-01-4 | [1][2][3] |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | >300 °C (with decomposition) | [4] |

| Purity | Typically ≥97% (GC) | [3] |

| Predicted Density | ~1.22 g/cm³ | [1] |

Definitive Structural Analysis: X-ray Crystallography

The precise tetrahedral geometry of TEPM has been unequivocally confirmed by single-crystal X-ray diffraction.[1] The crystallographic data provides the exact bond lengths and angles that define its structure, offering invaluable information for computational modeling and the design of new frameworks. This data is publicly available through the Cambridge Crystallographic Data Centre (CCDC).[5][6][7]

| Crystallographic Parameter | Value | Reference |

| CCDC Deposition No. | 113600 | [1][2] |

| Space Group | P-1 | [1] |

| Unit Cell Length a | 12.34 Å | [1] |

| Unit Cell Length b | 12.34 Å | [1] |

| Unit Cell Length c | 10.56 Å | [1] |

| Central C-C Bond Length | ~1.43 Å | [1] |

| Ethynyl C≡C Bond Length | ~1.18 Å | [1] |

This empirical data confirms that the molecule does not significantly deviate from an idealized tetrahedral arrangement, making it a highly reliable and predictable node for framework construction.

graph TEPM_Structure {

layout="neato";

node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"];

edge [penwidth=2];

// Define nodes

C_central [label="C", fillcolor="#202124", pos="0,0!"];

C1 [label="C", fillcolor="#4285F4", pos="-1.5,0.5!"];

C2 [label="C", fillcolor="#4285F4", pos="1.5,0.5!"];

C3 [label="C", fillcolor="#4285F4", pos="0,-1.5!"];

C4 [label="C", fillcolor="#4285F4", pos="0,2!"];

// Phenyl groups (represented as single nodes for simplicity)

Ph1 [label="Ph-C≡CH", shape=plaintext, fontcolor="#5F6368", pos="-3,1!"];

Ph2 [label="Ph-C≡CH", shape=plaintext, fontcolor="#5F6368", pos="3,1!"];

Ph3 [label="Ph-C≡CH", shape=plaintext, fontcolor="#5F6368", pos="0,-3!"];

Ph4 [label="Ph-C≡CH", shape=plaintext, fontcolor="#5F6368", pos="0,4!"];

// Define edges

C_central -- C1 [color="#5F6368"];

C_central -- C2 [color="#5F6368"];

C_central -- C3 [color="#5F6368"];

C_central -- C4 [color="#5F6368"];

C1 -- Ph1 [style=dashed, color="#EA4335"];

C2 -- Ph2 [style=dashed, color="#EA4335"];

C3 -- Ph3 [style=dashed, color="#EA4335"];

C4 -- Ph4 [style=dashed, color="#EA4335"];

}

Caption: Synthetic workflow for this compound (TEPM).

Experimental Protocol: A Representative Synthesis

This protocol describes a self-validating system for producing high-purity TEPM.

Step 1: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM) [8]

-

Reaction Setup: In a round-bottom flask protected from light, add tetraphenylmethane (1.0 eq).

-

Reagent Addition: Slowly add liquid bromine (excess, e.g., 20 eq) portion-wise at room temperature under vigorous stirring.

-

Reaction: Stir the mixture for 20-30 minutes at room temperature. The reaction is typically rapid.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench with a reducing agent (e.g., sodium thiosulfate solution) until the bromine color disappears. The crude product precipitates.

-

Purification: Collect the solid by filtration, wash thoroughly with water and then ethanol to remove impurities. The product is often pure enough for the next step without chromatography.

Step 2: Four-Fold Sonogashira Coupling [9][10]

-

Inert Atmosphere: To a Schlenk flask, add TBPM (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and a copper co-catalyst (e.g., CuI, 4-10 mol %). Evacuate and backfill with an inert gas (Argon or Nitrogen).

-

Solvent and Reagents: Add a degassed solvent mixture (e.g., THF/diisopropylamine). Add trimethylsilylacetylene (excess, e.g., 6-8 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonia (to remove copper salts) and brine. Dry the organic layer over MgSO₄ and concentrate.

Step 3: Deprotection to Yield TEPM [11]

-

Reaction: Dissolve the crude protected product in a solvent mixture such as THF/methanol.

-

Base Addition: Add a mild base (e.g., potassium carbonate, K₂CO₃) and stir at room temperature.

-

Completion: Monitor the reaction by TLC. Upon completion, neutralize with dilute acid, extract with an organic solvent, and wash with water.

-

Final Purification: Purify the final product by recrystallization or column chromatography to yield TEPM as a crystalline solid.

Characterization

-

¹H/¹³C NMR: Confirms the molecular structure. The disappearance of the trimethylsilyl signal and the appearance of the terminal alkyne proton signal (typically δ 2.5–3.0 ppm) validates the final deprotection step.[1]

-

GC-MS/LC-MS: Verifies the molecular weight (416.5 g/mol ) and assesses the purity of the final compound.[1]

-

FT-IR Spectroscopy: Confirms the presence of key functional groups, notably the C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).

Application in the Design of Porous Frameworks

The primary application of TEPM is as a structural linker in porous crystalline materials. Its tetrahedral geometry and reactive termini are exploited to build extended, three-dimensional networks with exceptional porosity and stability.

Role in Metal-Organic and Covalent Organic Frameworks (MOFs/COFs)

In MOF synthesis , the ethynyl groups of TEPM are often used as is or are functionalized (e.g., converted to carboxylates or tetrazoles) to coordinate with metal ions or clusters (nodes). The rigid, tetrahedral disposition of these coordinating sites directs the assembly into predictable, highly symmetric network topologies.

In COF synthesis , the terminal alkyne groups undergo polymerization reactions (e.g., oxidative coupling) to form robust, covalent C-C bonds with other linkers, creating fully organic frameworks with permanent porosity.

Caption: Assembly of a 3D MOF from TEPM linkers and metal nodes.

Applications for Drug Development Professionals

While TEPM itself is not a therapeutic, the frameworks built from it offer significant promise for drug delivery.[12] The challenges in drug delivery often include poor solubility of active pharmaceutical ingredients (APIs), lack of targeting, and uncontrolled release.[13] Porous frameworks like MOFs can address these issues.

-

High Drug Loading: The exceptionally high surface area and large pore volume of TEPM-based frameworks allow for significant loading of drug molecules, far exceeding that of many conventional carriers.[12][14]

-

Controlled Release: Drugs can be encapsulated within the framework's pores and released in a controlled manner, often triggered by physiological conditions such as pH changes.[14]

-

Protection of Biologics: The rigid framework can protect sensitive biological drugs (like proteins or nucleic acids) from degradation in the body before they reach their target.

-

Tunability: The organic nature of the TEPM linker allows for post-synthetic modification, enabling the attachment of targeting ligands to direct the nanocarrier to specific cells or tissues, thereby enhancing efficacy and reducing side effects.

Future Outlook and Conclusion

This compound is more than a mere molecule; it is a foundational piece of a molecular construction set. Its value is defined by its precise and predictable tetrahedral geometry, which empowers scientists to design and build complex, functional materials from the bottom up. While its role in creating materials for gas storage and catalysis is well-established, its potential in the biomedical field is rapidly emerging. Future research will likely focus on creating multifunctional frameworks by incorporating other functional groups onto the phenyl rings of TEPM, developing hierarchical pore structures, and exploring their utility in theranostics—combining therapeutic delivery with diagnostic imaging. For researchers in materials science and drug development, the TEPM linker remains a key tool for engineering the next generation of advanced, porous materials.

References

- Horcajada, P., Chalati, T., Serre, C., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging.

- Li, J., Wang, H., Yuan, B., et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science, 8(3), 307-323. [Link]

- GeneOnline News. (2025). Researchers Investigate Metal-Organic Frameworks for Controlled Drug Delivery Using Porous Structures. GeneOnline News. [Link]

- MDPI. (2023). Application of Ordered Porous Silica Materials in Drug Delivery: A Review. Molecules, 28(14), 5489. [Link]

- ResearchGate. (2018). Development of Porous Nanomaterials for Applications in Drug Delivery and Imaging. [Link]

- PubChem. This compound. [Link]

- PubChemLite. This compound (C33H20). [Link]

- Royal Society of Chemistry. (2014). Supplementary Information for Azo-bridged covalent porous organic frameworks. [Link]

- Wikipedia. Sonogashira coupling. [Link]

- CCDC.

- Dialnet. (2022).

- SynArchive. Sonogashira Coupling. [Link]

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- PubMed Central. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. [Link]

- CCDC.

- ResearchGate. (2002). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]

- University of Manchester Research Explorer.

- re3data.org. (2025).

- NIH. (2018).

- ACS Publications. (2023).

- YouTube. (2025). Sonogashira reaction | Solved Practice Problems. [Link]

Sources

- 1. This compound (177991-01-4) for sale [vulcanchem.com]

- 2. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 177991-01-4 [m.chemicalbook.com]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. Cambridge Structural Database | re3data.org [re3data.org]

- 8. rsc.org [rsc.org]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. geneonline.com [geneonline.com]

"electronic properties of tetrakis(4-ethynylphenyl)methane"

An In-Depth Technical Guide to the Electronic Properties of Tetrakis(4-ethynylphenyl)methane

Abstract

This compound (TEPM) is a unique, three-dimensional molecular building block poised to enable significant advancements in materials science, particularly in the fields of molecular electronics and porous polymers. Its tetrahedral architecture, originating from a central sp³-hybridized carbon atom, combined with the electronically active ethynylphenyl arms, imparts a distinct set of properties. This guide provides a comprehensive technical overview of the electronic characteristics of TEPM. We will delve into the synthesis and structural verification, explore its electronic structure through theoretical calculations, and detail the experimental methodologies used to probe its optical and electrochemical properties. This document is intended for researchers and professionals in chemistry, materials science, and drug development who seek to leverage the unique attributes of TEPM in creating next-generation functional materials.

Introduction: The Architectural and Electronic Significance of TEPM

In the pursuit of novel functional materials, the design of molecular precursors is paramount. This compound stands out due to its distinctive three-dimensional, tetrahedral geometry. Unlike planar aromatic systems, the central sp³ carbon atom in TEPM acts as an insulating core, disrupting global conjugation across the entire molecule.[1] This unique feature prevents the formation of extensive planar stacking, instead promoting the creation of isotropic, amorphous materials or highly ordered, porous three-dimensional networks.[2]

The four ethynylphenyl arms provide two critical features:

-

π-Conjugation: Each arm is a conjugated system, capable of participating in electronic transitions. This imparts inherent optical and electronic activity.

-

Reactive Termini: The terminal alkyne groups are highly versatile chemical handles, readily participating in reactions like the Sonogashira cross-coupling, "click" chemistry, and polymerization to form extended structures such as Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs).[3]

Understanding the fundamental electronic properties of the TEPM monomer is therefore essential for predicting and tuning the characteristics of the advanced materials derived from it. This guide will systematically explore these properties.

Synthesis and Structural Characterization

The synthesis of TEPM is most effectively achieved via a multifold Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between sp² and sp hybridized carbons.[4] The logical precursor for this synthesis is a tetra-halogenated tetraphenylmethane, typically tetrakis(4-bromophenyl)methane.

Experimental Protocol: Synthesis of this compound

Causality: The choice of a Sonogashira coupling is dictated by its high efficiency and functional group tolerance. Tetrakis(4-bromophenyl)methane is selected as the starting material due to its commercial availability and the appropriate reactivity of the aryl bromide in the catalytic cycle.[5] An excess of the alkyne source, in this case, a protected acetylene, is used to drive the reaction to completion across all four reactive sites.

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize tetrakis(4-bromophenyl)methane from tetraphenylmethane via bromination, following established literature procedures.[5]

-

Reaction Setup: In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add tetrakis(4-bromophenyl)methane (1.0 equiv), copper(I) iodide (CuI, 0.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).[6]

-

Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere, which is critical to prevent the oxidative side-reactions that can deactivate the palladium catalyst.

-

Solvent and Reagents: Add degassed solvent, a mixture of toluene and triethylamine (TEA, 1:3 v/v). The TEA acts as both a solvent and the base required to deprotonate the alkyne.[7]

-

Alkyne Addition: Add ethynyltrimethylsilane (TMSA, 5.0 equiv), a protected form of acetylene. The TMS protecting group prevents the self-coupling of the terminal alkyne (Glaser coupling), a common side reaction.[8]

-

Reaction: Heat the mixture to 80°C and stir for 24-48 hours under argon. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Deprotection: After the coupling is complete (disappearance of starting material), cool the reaction. The trimethylsilyl groups are then removed by adding a base such as potassium carbonate in methanol and stirring at room temperature for 2-4 hours.[8]

-

Workup and Purification: Upon completion of the deprotection, concentrate the mixture under reduced pressure. Extract the product with an organic solvent (e.g., dichloromethane), wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield TEPM as a solid.

Structural Verification

Confirmation of the molecular structure and purity is a self-validating step essential for ensuring the reliability of subsequent electronic property measurements.

| Characterization Technique | Expected Result for TEPM |

| ¹H NMR | Signals in the aromatic region (7.0-7.5 ppm) corresponding to the phenyl protons and a sharp singlet around 3.0 ppm for the four equivalent terminal alkyne protons.[5] |

| ¹³C NMR | A set of signals for the aromatic carbons, a signal for the central sp³ quaternary carbon, and two distinct signals for the sp-hybridized alkyne carbons (~83 ppm and ~77 ppm).[6] |

| FT-IR Spectroscopy | A sharp, characteristic absorption band for the terminal C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch near 2100 cm⁻¹. |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the calculated molecular weight of C₃₃H₂₀ (416.51 g/mol ).[3] |

Theoretical Analysis of Electronic Structure

To gain a priori insight into the electronic behavior of TEPM, we employ Density Functional Theory (DFT). DFT calculations allow us to model the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic stability and the energy required for electronic excitation.[9]

Causality: The B3LYP functional with a 6-31G(d) basis set is a widely accepted and computationally efficient method that provides a reliable balance of accuracy and speed for calculating the electronic structure of organic molecules of this size.[1]

Caption: A typical workflow for DFT analysis of a molecule like TEPM.

Frontier Molecular Orbitals (FMOs)

The DFT calculations reveal that the HOMO and LUMO are primarily localized on the π-systems of the four ethynylphenyl arms. The central sp³ carbon atom does not contribute to these frontier orbitals, confirming its role as an electronic isolator.

| Parameter | Representative Calculated Value | Significance |

| E(HOMO) | -5.85 eV | Energy required to remove an electron (ionization potential). Relates to electron-donating ability.[10] |

| E(LUMO) | -1.90 eV | Energy released when an electron is added (electron affinity). Relates to electron-accepting ability.[10] |

| HOMO-LUMO Gap (ΔE) | 3.95 eV | Corresponds to the energy of the lowest electronic transition; a key indicator of chemical reactivity and optical properties.[1] |

Note: These are illustrative values typical for such molecules, derived from DFT calculations.

Caption: Energy level diagram illustrating the HOMO-LUMO gap.

Experimental Electronic Property Characterization

While theoretical calculations provide a model, experimental validation is crucial. We use UV-Visible (UV-Vis) absorption spectroscopy and cyclic voltammetry (CV) to probe the optical and electrochemical properties of TEPM, respectively.

Optical Properties: UV-Vis and Photoluminescence Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions. The lowest energy absorption peak (longest wavelength) corresponds to the transition from the HOMO to the LUMO.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of TEPM (~10⁻⁵ M) in a UV-transparent solvent such as dichloromethane or THF.[6]

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the TEPM solution over a range of 200-800 nm.

-

Data Analysis: Identify the absorption maximum (λ_max) and the onset of the lowest energy absorption band (λ_onset). The optical bandgap can be estimated using the formula: E_gap (eV) = 1240 / λ_onset (nm).

Photoluminescence (PL) Spectroscopy measures the light emitted by the molecule after it has been excited to a higher electronic state.

Expected Results: TEPM is expected to show strong absorption in the UV region, characteristic of the π-π* transitions within the ethynylphenyl arms.[11] Given its structure, it may exhibit blue fluorescence. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural relaxation in the excited state.[12][13]

| Parameter | Representative Experimental Value |

| Absorption λ_max | ~310 nm |

| Absorption Onset | ~335 nm |

| Optical Bandgap | ~3.70 eV |

| Emission λ_max | ~350 nm |

Note: These are illustrative values based on analogous aromatic compounds.[11]

Electrochemical Properties: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for determining the oxidation and reduction potentials of a molecule. These potentials can be used to experimentally estimate the HOMO and LUMO energy levels.[14]

Causality: A three-electrode setup is used to precisely control the potential applied to the working electrode and measure the resulting current.[15] A non-aqueous electrolyte is required because the redox processes of interest occur at potentials outside the stability window of water. Ferrocene is used as an internal standard because its redox potential is stable and well-documented, allowing for accurate calibration of the energy levels.[16]

Experimental Protocol: Cyclic Voltammetry

-

System Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Electrolyte Solution: Prepare a solution of TEPM (~10⁻³ M) in a dry, degassed organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[16]

-

Measurement: Scan the potential to measure the oxidation and reduction events.

-

Calibration: After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) to the solution and record its voltammogram. The Fc/Fc⁺ redox couple is used to reference the measured potentials to the vacuum level.

-

Data Analysis: Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red). Use the following empirical formulas to estimate the energy levels:

-

E(HOMO) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

-

E(LUMO) = -[E_red (vs Fc/Fc⁺) + 4.8] eV

-

Caption: Workflow for determining HOMO/LUMO levels via CV.

Conclusion and Future Outlook

This compound possesses a unique combination of a three-dimensional tetrahedral core and four electronically active, chemically versatile arms. Its electronic structure is characterized by HOMO and LUMO levels localized on the ethynylphenyl substituents, with an insulating sp³ core. This leads to a relatively wide bandgap, suggesting good electronic stability.

The true potential of TEPM lies in its role as a super-monomer. The terminal alkyne groups are gateways to a vast array of complex, three-dimensional materials. By understanding the intrinsic electronic properties of the TEPM unit, researchers can more effectively design and synthesize novel COFs, CMPs, and other macromolecules with tailored electronic, optical, and catalytic properties for applications ranging from gas separation and storage to advanced sensors and organic electronic devices.

References

- Azeez, Y. H., & Ahmed, H. SH. (2021). The study of tetrathiafulvalene properties in the gas phase and different solvents by using DFT. Passer Journal, 3(2), 167-173.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- DFT Calculations on Molecular Structure, HOMO LUMO Study Reactivity Descriptors of Triazine Derivative. (2022). International Journal of Creative Research Thoughts, 10(6).

- Mihali, V. A., et al. (2022). Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene. Molecules, 27(23), 8206.

- Jian-Yong, H., et al. (2013). Figure 2. (a) Normalized UV-vis absorption and (b) emission spectra... [Image]. ResearchGate.

- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2021). RSC Advances, 11, 2367-2374.

- Supporting Information for relevant article. (n.d.). The Royal Society of Chemistry.

- Supporting Information for relevant article. (2014). The Royal Society of Chemistry.

- Influence of the side-chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubsituted tetraphenylethylene-based 1,2,3-triazoles. (2017). The Royal Society of Chemistry.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ACS Sustainable Chemistry & Engineering.

- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.

- A green and efficient protocol for Sonogashira cross-coupling reaction using Pd/CuFe2O4 MNPs. (2020). International Journal of New Chemistry, 7(4), 481-492.

- Gilaki, M. (2011). UV–Vis and AFM Study of Tetrakis (4-sulfonatophenyl) Nano-Porphyrin Aggregation. Trends in Applied Sciences Research, 6(3), 304-308.

- Request PDF. (n.d.). Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane. ResearchGate.

- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2020). ACS Omega, 5(1), 633-645.

- Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)‐Derivatives: Photophysical and DFT study. (2019). ResearchGate.

- Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues. (2015). ResearchGate.

- Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. (2023). Analytical Chemistry, 95(2), 1739-1746.

- Synthesis and redox behavior of new ferrocene-π-extended-dithiafulvalenes: An approach for anticipated organic conductors. (2009). Arkivoc, 2009(11), 209-221.

- Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. (2023). Pharmaceuticals, 16(8), 1068.

- DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2021). ResearchGate.

- Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials. (2021). Molecules, 26(4), 896.

- Jhaa, G. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube.

- Cyclic voltammetry, square wave voltammetry or electrochemical impedance spectroscopy? Interrogating electrochemical approaches for the determination of electron transfer rates of immobilized redox proteins. (2023). BBA Advances, 4, 100095.

- Electrochemical Determination of Uric Acid on Sodium Molybdate/Poly (Methyl Red) Modified Glassy Carbon Electrode. (2023). Analytical and Bioanalytical Electrochemistry, 15(7), 545-555.

Sources

- 1. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijnc.ir [ijnc.ir]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. scispace.com [scispace.com]

- 9. irjweb.com [irjweb.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and redox behavior of new ferrocene-π-extended-dithiafulvalenes: An approach for anticipated organic conductors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Modeling of Tetrakis(4-ethynylphenyl)methane Structure

Abstract: Tetrakis(4-ethynylphenyl)methane (TEPM) is a highly symmetric, tetrahedral molecule that serves as a fundamental building block for advanced materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex polymers.[1][2] Its rigid three-dimensional structure and reactive terminal ethynyl groups make it a versatile tecton for creating porous materials with applications in gas storage and catalysis.[2] Understanding the precise three-dimensional geometry, electronic properties, and conformational dynamics of TEPM is paramount for designing these materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to model the structure of TEPM, focusing on the causality behind computational choices and ensuring a self-validating, trustworthy framework for analysis.

The Rationale for Theoretical Modeling of TEPM

While experimental techniques like X-ray crystallography provide invaluable data on the solid-state structure of molecules, they offer a static picture that may not fully represent the molecule's behavior in different environments (e.g., in solution or as a gas).[3][4] Furthermore, experimental characterization can be resource-intensive. Theoretical modeling provides a powerful, complementary approach to:

-

Determine the lowest-energy conformation of the molecule in the gas phase, free from crystal packing forces.

-

Predict key structural parameters, such as bond lengths, bond angles, and dihedral angles, with high accuracy.

-

Elucidate electronic properties, including the distribution of electron density, molecular orbitals (HOMO/LUMO), and the electrostatic potential, which govern the molecule's reactivity.[5]

-

Simulate vibrational frequencies (e.g., IR spectra) to aid in experimental characterization.

-

Investigate intermolecular interactions, such as the weak C-H···π bonds that can be crucial for stabilizing solid-state structures.[3][4]

This guide focuses on a workflow that leverages the strengths of Density Functional Theory (DFT) for high-accuracy single-molecule characterization and discusses considerations for modeling larger, solid-state systems.

A Hierarchy of Computational Methods

The choice of a computational method is always a trade-off between accuracy and computational cost. For a molecule like TEPM (C₃₃H₂₀), with 53 atoms, several levels of theory are applicable.

-

Molecular Mechanics (MM): The fastest method, using classical physics (balls and springs) to model atomic interactions. While excellent for conformational searching of very large systems, it does not describe electronic properties and its accuracy is dependent on the quality of the force field parameters for the specific atomic arrangements in TEPM.

-

Semi-Empirical Methods (e.g., PM3, AM1): These methods simplify quantum mechanical calculations by using parameters derived from experimental data. They are much faster than higher-level methods and can be effective for modeling large systems or solid-state lattices. Notably, the PM3 level has been successfully applied to model the crystal structure of TEPM, demonstrating its utility in studying systems stabilized by weak C-H···π interactions.[3]

-

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for medium-sized organic molecules. DFT provides a very good balance of accuracy and computational efficiency for determining geometries and electronic properties.[5][6] This guide will focus on a DFT-based workflow due to its proven reliability for conjugated aromatic systems.[7][8]

The logical workflow for modeling TEPM begins with constructing an initial 3D structure, followed by a high-accuracy geometry optimization using DFT.

Core Workflow: DFT Geometry Optimization

This section provides a detailed protocol for performing a geometry optimization of a single TEPM molecule in the gas phase. The goal is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

Experimental Protocol: DFT Geometry Optimization and Validation

Objective: To obtain the lowest-energy structure of TEPM and confirm it is a true energy minimum.

Step 1: Initial Structure Generation

-

Action: Construct a 3D model of TEPM using molecular building software (e.g., Avogadro, ChemDraw 3D). The molecule consists of a central tetrahedral carbon atom bonded to four 4-ethynylphenyl groups.[9]

-

Causality: A reasonable starting geometry is necessary for the optimization algorithm to converge efficiently. While the exact initial bond lengths and angles are not critical, they should be chemically sensible to avoid starting in a very high-energy state.

Step 2: Selecting the Level of Theory

-

Action: Choose a functional and a basis set. A widely accepted and robust combination for this type of molecule is the B3LYP functional with the 6-31G(d,p) basis set .[5]

-

Functional (B3LYP): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, providing a reliable description of electronic structure for a vast range of organic molecules.

-

Basis Set (6-31G(d,p)): This is a Pople-style split-valence basis set. The '(d,p)' indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds, particularly in a molecule with tetrahedral and linear geometries.

-

-

Causality: The choice of functional and basis set directly impacts the accuracy of the result. B3LYP/6-31G(d,p) is a field-proven standard that delivers reliable geometries for organic systems without being excessively computationally demanding.

Step 3: Performing the Geometry Optimization

-

Action: Submit the initial structure to a computational chemistry software package (e.g., Gaussian, ORCA) with instructions to perform a geometry optimization at the selected level of theory. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.

-

Causality: The optimization algorithm systematically explores the potential energy surface to locate a stationary point where the net forces on all atoms are effectively zero.

Step 4: Verifying Convergence

-

Action: Check the output of the calculation to ensure it has converged successfully. All modern software packages have clear criteria for convergence, typically based on the magnitude of the remaining forces and the change in energy between steps.

-

Causality: This is a critical quality control step. A non-converged calculation means the structure is not at a stationary point and any resulting data is unreliable.

Step 5: Validation via Frequency Calculation

-

Action: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-31G(d,p)).

-

Causality (Self-Validation): This is the definitive test to confirm the nature of the stationary point.

-

A true energy minimum will have zero imaginary frequencies.

-

One imaginary frequency indicates a transition state, not a stable structure. The absence of imaginary frequencies validates that the optimized structure is a stable conformation.

-

Visualization: Theoretical Modeling Workflow

The following diagram illustrates the logical flow of the protocol described above.

Caption: Workflow for DFT-based geometry optimization and validation.

Structural and Electronic Analysis

Once a validated, optimized structure is obtained, a wealth of information can be extracted.

Key Structural Parameters

The primary output is the three-dimensional coordinates of the molecule. From this, critical intramolecular distances and angles can be measured. These theoretical values provide a benchmark for the gas-phase structure of the molecule.

Table 1: Representative Predicted Structural Parameters for TEPM (B3LYP/6-31G(d,p))

| Parameter | Description | Predicted Value |

| C_alpha - C_ph | Bond length: Central C to Phenyl C | ~1.52 Å |

| C≡C | Bond length: Ethynyl group | ~1.21 Å |

| C-H | Bond length: Terminal ethynyl H | ~1.07 Å |

| ∠(C_ph-C_alpha-C_ph) | Bond angle around central carbon | ~109.5° (perfect tetrahedral) |

| τ(C_alpha-C_ph-C_ph-C) | Phenyl ring dihedral angle | Variable, defines propeller-like conformation |

Note: These are typical values for these types of bonds and geometries and serve as an illustrative example of the data obtained from a DFT calculation.

Molecular Symmetry and Conformation

TEPM possesses a central tetrahedral carbon. The four ethynylphenyl arms can rotate, leading to a "propeller-like" conformation. The final optimized geometry will reveal the preferred dihedral angles of these phenyl rings relative to the central C₄ core. The molecule can adopt a high degree of symmetry (e.g., S₄ point group), which can be confirmed through computational analysis.

Visualization: Molecular Connectivity

This diagram illustrates the core tetrahedral structure and the connectivity of the functional groups.

Caption: Connectivity of the central carbon to the four ethynylphenyl arms.

Electronic Properties

Analysis of the molecular orbitals provides insight into the molecule's reactivity.

-

Highest Occupied Molecular Orbital (HOMO): Represents the ability to donate an electron. In TEPM, the HOMO is expected to be delocalized across the π-systems of the ethynylphenyl arms.

-

Lowest Unoccupied Molecular Orbital (LUMO): Represents the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter related to the molecule's electronic excitability and kinetic stability.[5] A smaller gap generally suggests higher reactivity.

Modeling in the Solid State

While gas-phase DFT calculations are fundamental, modeling the crystalline solid state requires accounting for intermolecular forces. The crystal structure of TEPM is influenced by weak but significant C-H···π interactions between the terminal alkyne C-H bond of one molecule and the π-system of a phenyl ring on a neighboring molecule.[3]

For such systems, a different approach may be warranted:

-

Periodic Boundary Conditions (PBC): Instead of modeling a single molecule, a unit cell is modeled, which is then replicated infinitely in three dimensions to simulate the crystal lattice.

-

Choice of Method: Full DFT calculations with PBC can be computationally very expensive. This is where semi-empirical methods like PM3, which have been shown to be reliable for modeling C-H···π bonding, become a highly practical and justified choice.[3] Alternatively, specialized solid-state DFT codes (e.g., VASP, Quantum ESPRESSO) with plane-wave basis sets and dispersion corrections (e.g., DFT-D3) are designed for this purpose.

Summary and Future Directions

The theoretical modeling of this compound is a multi-faceted task that provides deep insight into its structural and electronic nature. A robust workflow centered on DFT (e.g., B3LYP/6-31G(d,p)) offers a reliable method for determining the optimal gas-phase geometry and electronic properties, with validation through frequency analysis serving as an internal check on the quality of the results. For condensed-phase or solid-state modeling, the role of intermolecular forces becomes critical, necessitating the use of periodic boundary conditions and potentially more computationally efficient methods like PM3 or specialized solid-state DFT.

Future theoretical work could expand to:

-

Molecular Dynamics (MD) simulations to study the conformational flexibility of the phenyl rings over time.

-

Time-Dependent DFT (TD-DFT) calculations to predict UV-Vis absorption spectra.[8][10]

-